
N-(4-氨基-2-((2,5-二甲基苄基)硫)-6-氧代-1,6-二氢嘧啶-5-基)-4-乙氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
镇痛和抗炎应用
含有噻唑环的化合物已被报道具有镇痛和抗炎活性 . 这种化合物可以被合成并测试其止痛特性及其减少炎症的能力,这在关节炎和其他炎症性疾病等疾病中是有益的。
抗菌和抗真菌应用
噻唑衍生物已知具有抗菌和抗真菌作用 . 对这种化合物的研究可以集中在其作为一种新的抗菌剂的潜在用途,特别是在对抗抗生素耐药细菌和真菌方面。
神经保护应用
噻唑与神经保护作用有关,这表明这种化合物可能有助于保护神经元细胞 . 研究可以探索其在治疗阿尔茨海默病和帕金森病等神经退行性疾病中的潜力。
抗肿瘤和细胞毒性应用
该化合物具有抗肿瘤和细胞毒性活性的有希望的结构。 研究可以针对评估其抑制癌细胞生长的有效性和其在化疗中的潜在用途 .
代谢疾病应用
可以研究该化合物在代谢途径中的潜在作用,特别是在糖尿病和肥胖的背景下。 它对葡萄糖代谢和脂肪储存的影响可能为治疗这些疾病的新方法提供见解。
这些应用中的每一个都需要详细的研究以确定该化合物的功效和安全性。 噻唑环的多功能性提供了广泛的潜在治疗用途,使其成为药物化学研究中极具吸引力的化合物。 以上分析基于噻唑衍生物的已知活性以及所讨论化合物的结构特征 .
属性
IUPAC Name |
N-[4-amino-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-29-17-9-7-15(8-10-17)20(27)24-18-19(23)25-22(26-21(18)28)30-12-16-11-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,24,27)(H3,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYTLXGSOAIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=CC(=C3)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
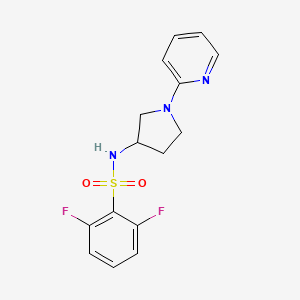
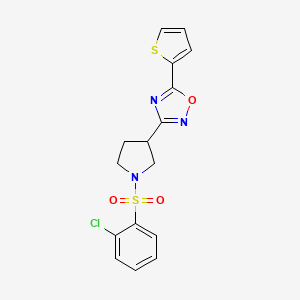
![4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2587536.png)
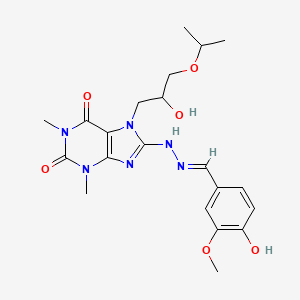
![methyl 2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxylate](/img/structure/B2587539.png)
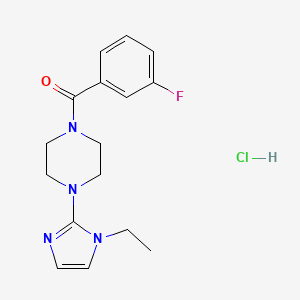
![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)
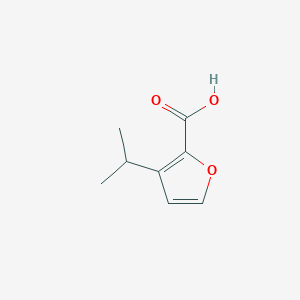

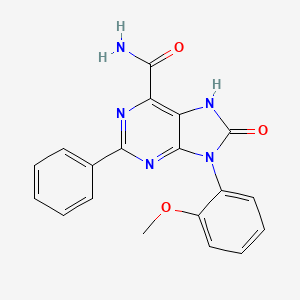
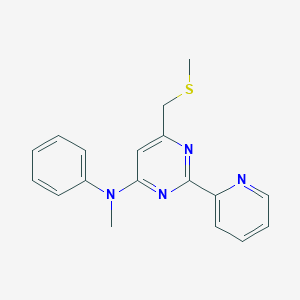
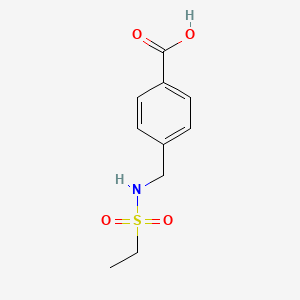
![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)
